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Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, have solidified their

position as indispensable intermediates in modern organic synthesis since their introduction by

Steven M. Weinreb and Steven Nahm in 1981.[1] Their remarkable stability and predictable

reactivity with a wide range of nucleophiles, particularly organometallic reagents, allow for the

efficient and high-yield synthesis of ketones and aldehydes, circumventing the common issue

of over-addition that plagues reactions with other carboxylic acid derivatives.[1][2][3] This

technical guide provides a comprehensive overview of the preparation, mechanism, and

diverse applications of Weinreb amides, with a focus on their role in complex molecule

synthesis and drug development. Detailed experimental protocols for key transformations and

a summary of quantitative data are presented to serve as a practical resource for researchers

in the field.

Introduction: The Advent of a Versatile Intermediate
The direct conversion of carboxylic acid derivatives such as esters and acid chlorides to

ketones using organometallic reagents is often a low-yielding process.[4][5] The intermediate

ketone formed is typically more reactive than the starting material, leading to a second

nucleophilic attack and the formation of tertiary alcohols as undesired byproducts.[1][3]

Weinreb amides were developed to overcome this fundamental challenge.[1] By reacting a
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carboxylic acid derivative with N,O-dimethylhydroxylamine, a stable N-methoxy-N-methylamide

is formed.[2][6] This seemingly simple modification has profound implications for reactivity,

enabling a vast number of synthetic transformations with high fidelity.

The key to the Weinreb amide's utility lies in the formation of a stable, five-membered cyclic

tetrahedral intermediate upon nucleophilic addition.[4][7] This intermediate is stabilized by

chelation of the metal cation by the methoxy group, preventing its collapse and subsequent

over-addition, even in the presence of excess nucleophile.[1] Upon acidic workup, this stable

adduct cleanly hydrolyzes to afford the desired ketone.[8] This controlled reactivity has made

the Weinreb amide a go-to functional group for the construction of carbonyl compounds in

multi-step syntheses.

Preparation of Weinreb Amides
Weinreb amides can be readily prepared from a variety of common starting materials, including

carboxylic acids, acid chlorides, esters, and lactones.[6][7] The choice of method often

depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids
A common and direct method for the synthesis of Weinreb amides involves the coupling of a

carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling

agent. A variety of coupling agents can be employed, with carbodiimides like

dicyclohexylcarbodiimide (DCC) and triazine-based reagents such as 2-chloro-4,6-dimethoxy-

1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

(DMT-MM) being particularly effective.[9][10][11]

From Acid Chlorides
Perhaps the most straightforward method for preparing Weinreb amides is the reaction of an

acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as

pyridine or triethylamine, to neutralize the HCl generated.[2] This method is often high-yielding

and proceeds under mild conditions.

From Esters and Lactones
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Esters and lactones can be converted to Weinreb amides using organoaluminum reagents,

most commonly trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][2] This

method is particularly useful for substrates that are sensitive to the conditions required for acid

chloride formation.

Table 1: Selected Methods for the Preparation of Weinreb Amides

Starting Material
Reagents and
Conditions

Typical Yield (%) Reference

Carboxylic Acid

N,O-

dimethylhydroxylamin

e HCl, DCC, CH₂Cl₂

High [10]

Carboxylic Acid

N,O-

dimethylhydroxylamin

e HCl, CDMT, NMM,

THF

>90 [11]

Carboxylic Acid

N,O-

dimethylhydroxylamin

e HCl, DMT-MM,

various solvents

Excellent [9]

Acid Chloride

N,O-

dimethylhydroxylamin

e HCl, Pyridine,

CH₂Cl₂

High [2]

Ester/Lactone

N,O-

dimethylhydroxylamin

e HCl, AlMe₃, CH₂Cl₂

Good [1][2]

The Mechanism of Reactivity
The unique reactivity of Weinreb amides is a direct consequence of the formation of a stable

tetrahedral intermediate upon nucleophilic attack. This mechanism prevents the common

problem of over-addition encountered with other acylating agents.
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Caption: Reaction mechanism of Weinreb amides.

The diagram above illustrates the key difference in the reaction pathways of Weinreb amides

and other carboxylic acid derivatives with organometallic reagents. The chelation of the metal

by both the newly formed alkoxide and the N-methoxy group in the tetrahedral intermediate for

Weinreb amides prevents its collapse to a ketone under the reaction conditions. This

intermediate remains stable at low temperatures until an aqueous workup is performed.[1]

Key Reactions and Transformations
The versatility of Weinreb amides stems from their ability to react with a wide array of

nucleophiles to produce various carbonyl-containing compounds with high selectivity.

Ketone Synthesis
The flagship application of Weinreb amides is their reaction with organometallic reagents, such

as Grignard reagents (RMgX) and organolithium reagents (RLi), to furnish ketones.[1] This

transformation is highly general and tolerates a broad range of functional groups within both

the Weinreb amide and the organometallic reagent.[1]

Aldehyde Synthesis
Reduction of Weinreb amides with hydride reagents provides a reliable route to aldehydes.[1]

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and

diisobutylaluminum hydride (DIBAL-H).[8] The reaction proceeds via the same stable

tetrahedral intermediate, preventing over-reduction to the corresponding alcohol.
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Table 2: Synthesis of Carbonyl Compounds from Weinreb Amides

Desired
Product

Nucleophile/R
eagent

General
Conditions

Typical Yield
(%)

Reference

Ketone
Grignard

Reagent (R'MgX)
THF, -78 °C to rt High

Ketone
Organolithium

Reagent (R'Li)
THF, -78 °C High [1]

Aldehyde LiAlH₄ THF, 0 °C High [1]

Aldehyde DIBAL-H THF, -78 °C High [8]

Applications in Drug Development and Total
Synthesis
The reliability and mildness of the Weinreb ketone synthesis have made it a valuable tool in the

synthesis of complex natural products and active pharmaceutical ingredients (APIs).

A notable recent example is its application in the synthesis of a key intermediate for

Remdesivir, the first FDA-approved antiviral drug for the treatment of COVID-19.[12][13] The

use of a Weinreb amide approach eliminated over-addition side reactions, enabling a high-

yield, kilogram-scale synthesis of the required intermediate.[12][13]

Beyond this, Weinreb amides have been instrumental in the total synthesis of numerous natural

products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1]

Their ability to serve as reliable handles for the introduction of carbon-carbon bonds makes

them ideal for the convergent assembly of complex molecular architectures.

Furthermore, recent studies have demonstrated the utility of the Weinreb amide moiety as a

directing group in transition metal-catalyzed C-H functionalization reactions.[14] This emerging

application expands the synthetic utility of Weinreb amides beyond their traditional role as

precursors to carbonyl compounds, opening new avenues for the efficient construction of

complex molecules.[14]
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Experimental Protocols
General Procedure for Weinreb Amide Synthesis from a
Carboxylic Acid using CDMT
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride

(1.1 equiv) in THF is added N-methylmorpholine (NMM) (2.2 equiv) at room temperature. The

mixture is stirred for a few minutes before 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1

equiv) is added in one portion. The reaction is stirred at room temperature until completion

(monitored by TLC). The reaction mixture is then quenched with water and extracted with an

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the

Weinreb amide, which can be purified by column chromatography if necessary.[11]

General Procedure for Ketone Synthesis from a Weinreb
Amide using a Grignard Reagent
A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert

atmosphere. The Grignard reagent (1.2-1.5 equiv) is added dropwise, and the reaction mixture

is stirred at 0 °C for a specified time or until the starting material is consumed (monitored by

TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium

chloride. The mixture is extracted with an organic solvent, and the combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude

product is purified by flash column chromatography to yield the desired ketone.
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Protocol 6.1: Weinreb Amide Synthesis Protocol 6.2: Ketone Synthesis
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Caption: General experimental workflows.

Conclusion
Over four decades since their discovery, Weinreb amides continue to be a cornerstone of

modern organic synthesis. Their ability to cleanly and efficiently deliver ketones and aldehydes

from a variety of precursors without the issue of over-addition makes them an invaluable tool

for synthetic chemists. The mild reaction conditions and broad functional group tolerance

associated with their use have led to their widespread adoption in the synthesis of complex

molecules, including natural products and pharmaceuticals. As synthetic methodology

continues to evolve, the unique properties of the Weinreb amide will undoubtedly continue to
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be leveraged in new and innovative ways, solidifying its legacy as a truly enabling functional

group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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